1-(mesitylsulfonyl)-4-(phenylsulfonyl)piperazine
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Overview
Description
1-(mesitylsulfonyl)-4-(phenylsulfonyl)piperazine, commonly known as MesNa, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfhydryl-reducing agent that is used in the synthesis of proteins and peptides. MesNa has been found to be effective in reducing disulfide bonds in proteins, which makes it a valuable tool in the field of biochemistry.
Mechanism of Action
The mechanism of action of MesNa involves the reduction of disulfide bonds in proteins. This is achieved through the reaction of MesNa with the disulfide bond, resulting in the formation of a thiol group. The thiol group can then be further modified through the addition of other chemical groups, allowing for the synthesis of complex proteins and peptides.
Biochemical and Physiological Effects:
MesNa has been found to have a number of biochemical and physiological effects. It has been shown to be effective in reducing oxidative stress in cells, which can lead to a number of health benefits. In addition, MesNa has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of MesNa is its ability to reduce disulfide bonds in proteins, which makes it a valuable tool in the study of protein folding and misfolding. However, MesNa does have some limitations. It can be toxic to cells at high concentrations, and it can also react with other chemical groups in the cell, leading to unwanted side effects.
Future Directions
There are a number of future directions for research involving MesNa. One area of interest is the development of new methods for the synthesis of peptides and proteins using MesNa. Another area of interest is the study of the biochemical and physiological effects of MesNa, particularly in relation to its anti-inflammatory properties. Finally, there is also interest in the development of new derivatives of MesNa that may have improved properties for use in scientific research.
Synthesis Methods
The synthesis of MesNa involves the reaction of mesitylene sulfonic acid and phenyl sulfonic acid with piperazine. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
MesNa has been extensively used in scientific research for its ability to reduce disulfide bonds in proteins. This property has made it a valuable tool in the study of protein folding and misfolding. In addition, MesNa has been used in the synthesis of peptides and proteins, particularly those that contain disulfide bonds.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-15-13-16(2)19(17(3)14-15)27(24,25)21-11-9-20(10-12-21)26(22,23)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWPMWMLPRNDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine |
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